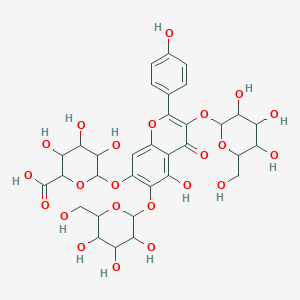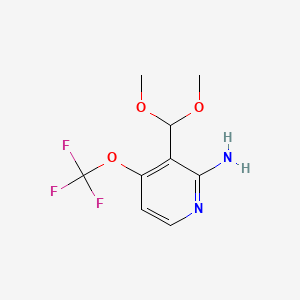![molecular formula C16H24O10 B15127566 6-Hydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylic acid](/img/structure/B15127566.png)
6-Hydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Loganic acid is a naturally occurring iridoid glycoside, commonly found in various plant species such as Gentiana lutea and Cornus mas. It plays a crucial role as an intermediate in the biosynthesis of secoiridoids, which are compounds known for their significant pharmaceutical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Loganic acid is synthesized from 7-deoxyloganic acid through the action of the enzyme 7-deoxyloganic acid hydroxylase. This enzyme catalyzes the hydroxylation of 7-deoxyloganic acid, converting it into loganic acid .
Industrial Production Methods: Industrial production of loganic acid often involves the extraction from plant sources such as Gentiana lutea and Cornus mas. The extraction process typically includes steps like solvent extraction, purification, and crystallization to obtain loganic acid in its pure form .
Types of Reactions:
Oxidation: Loganic acid can undergo oxidation reactions, where it is converted into various oxidized derivatives.
Reduction: It can also be reduced to form different reduced products.
Substitution: Loganic acid can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various catalysts and solvents are employed depending on the specific substitution reaction.
Major Products:
Oxidation: Oxidized derivatives of loganic acid.
Reduction: Reduced forms of loganic acid.
Substitution: Substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Loganic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various bioactive compounds.
Biology: Studies have shown its role in plant metabolism and defense mechanisms.
Medicine: Loganic acid exhibits osteoprotective effects, making it a potential therapeutic candidate for osteoporosis. .
Industry: It is used in the production of bitter liqueurs and tonics due to its bitter taste.
Mecanismo De Acción
Loganic acid exerts its effects through various molecular targets and pathways:
Antioxidant Activity: It enhances the activity of antioxidant enzymes such as catalase and glutathione peroxidase, reducing oxidative stress in cells.
Anti-inflammatory Effects: Loganic acid inhibits the TLR4/NF-κB signaling pathway, reducing inflammation. .
Bone Health: It promotes osteoblastic differentiation and inhibits osteoclastic differentiation, contributing to bone health.
Comparación Con Compuestos Similares
Loganic acid is often compared with other iridoid glycosides such as loganin, secologanin, and oleoside-11-methyl ester:
Loganin: Similar to loganic acid, loganin is an iridoid glycoside but differs in its methylation pattern.
Secologanin: This compound is a downstream product in the biosynthesis pathway of loganic acid and has distinct biological activities.
Oleoside-11-methyl ester: Another related compound with unique properties and applications.
Loganic acid stands out due to its diverse biological activities and its role as a key intermediate in the biosynthesis of various bioactive compounds.
Propiedades
IUPAC Name |
6-hydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O10/c1-5-8(18)2-6-7(14(22)23)4-24-15(10(5)6)26-16-13(21)12(20)11(19)9(3-17)25-16/h4-6,8-13,15-21H,2-3H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNNGEAWILNVFFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CC2C1C(OC=C2C(=O)O)OC3C(C(C(C(O3)CO)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Ethyl 5-hydroxy-8-nitro-5-(trifluoromethyl)-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B15127491.png)
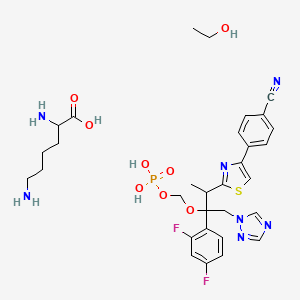
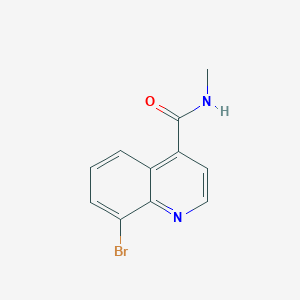
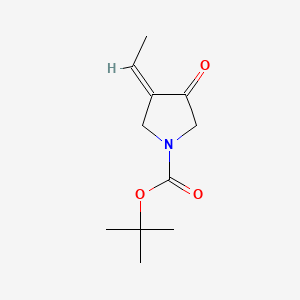
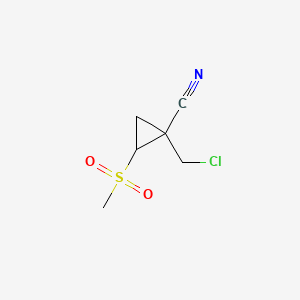
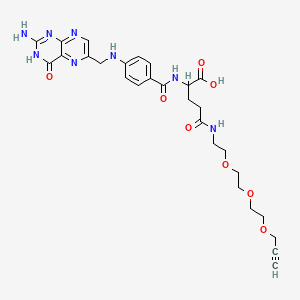
![1-[1-[(10,16-dimethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)oxy]propan-2-yl]-3-phenylurea](/img/structure/B15127532.png)


![(Hexahydrocyclopenta[b]pyrrol-3a(1H)-yl)methanol](/img/structure/B15127561.png)
![[9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl] 2-amino-3-methylbutanoate;4-methylbenzenesulfonic acid](/img/structure/B15127563.png)
